molecular formula C17H20N2O3S B2402234 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylthio)propanamide CAS No. 1797160-56-5

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylthio)propanamide

Cat. No.: B2402234
CAS No.: 1797160-56-5
M. Wt: 332.42
InChI Key: GAQFZCFPIVXXMS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylthio)propanamide (CAS 1797160-56-5) is a synthetic propanamide derivative of interest in medicinal chemistry and pharmacological research . Its molecular formula is C 17 H 20 N 2 O 3 S and it has a molecular weight of 332.4 g/mol . The compound is characterized by three distinct structural motifs: a hydrophilic 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl linker that may improve aqueous solubility, a propanamide core, and a lipophilic phenylthio moiety that can contribute to hydrophobic interactions and metabolic stability . While direct experimental data on its biological activity is limited, its structural features align with compounds that target proteasomes, such as potential inhibitors of the immunoproteasome subunit β1i . Computational analyses and studies on structural analogs suggest potential for targeting mutant Gsα proteins, specifically the Gs-R201H mutant, which is implicated in certain endocrine disorders. This interaction may involve the reduction of elevated cAMP levels in affected cells . Furthermore, the compound's structure suggests potential antiproliferative properties, as in vitro studies on similar molecules have demonstrated induction of apoptosis and disruption of cell cycle progression in various cancer cell lines . This reagent is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-14(13-19-10-5-4-8-17(19)22)12-18-16(21)9-11-23-15-6-2-1-3-7-15/h1-8,10,14,20H,9,11-13H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQFZCFPIVXXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC(CN2C=CC=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H20N2O3S
  • Molecular Weight : 332.42 g/mol
  • IUPAC Name : N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-3-phenylsulfanylpropanamide

The compound features a hydroxyl group, a pyridine derivative, and a phenylthio group, which contribute to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound primarily involves its role as an inhibitor of specific protein interactions. Preliminary studies indicate that it may modulate the activity of proteins involved in signaling pathways, particularly those associated with Gsα proteins.

Key Mechanisms:

  • Inhibition of Gsα Proteins : The compound has shown the ability to selectively inhibit constitutively active mutant forms of Gsα proteins, which are implicated in various endocrine disorders.
  • Reduction of cAMP Levels : By targeting mutant Gsα alleles, such as Gs-R201H, the compound effectively lowers elevated cyclic adenosine monophosphate (cAMP) levels in affected cells, which could lead to therapeutic benefits in conditions like McCune-Albright Syndrome.

Antiproliferative Effects

Research has demonstrated that this compound exhibits antiproliferative effects on certain cancer cell lines. In vitro studies revealed that the compound can induce apoptosis in cancer cells by disrupting cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)12Inhibition of cell proliferation
HeLa (Cervical Cancer)10Disruption of mitochondrial function

Targeting Mutant Gsα Proteins

A study focused on the interaction between this compound and mutant Gsα proteins highlighted its specificity in binding to these aberrant proteins without affecting normal cellular functions. This selectivity is crucial for developing targeted therapies with minimal side effects.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Key Intermediates : Starting materials are selected based on desired functional groups.
  • Formation of the Amide Bond : The final step involves coupling the pyridine derivative with the phenylthio group under controlled conditions to achieve high yield and purity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison and Key Substituents

The table below highlights structural differences and similarities between the target compound and related analogs:

Compound Name Core Structure Substituent 1 Substituent 2 Biological Relevance (if available)
Target Compound Propanamide 2-Oxopyridin-1(2H)-yl Phenylthio Theoretical β1i inhibition potential
N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (Compound 1, ) Propanamide 2-Oxopyridin-1(2H)-yl Benzyl Ki = 0.12 µM (β1i subunit)
N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (Compound 3, ) Propanamide 2-Oxopyridin-1(2H)-yl Cyclohexyl Lower selectivity vs. Compound 1
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide () Propanamide Oxobenzooxazolyl None 18% conversion rate in specific conditions
N-[2-{4-[6-AMINO-5-(2,4-DIFLUOROBENZOYL)-2-OXOPYRIDIN-1(2H)-YL]... () Alanine derivative Difluorobenzoyl-pyridinone Fluorophenyl Patent for therapeutic applications
Key Observations:
  • Substituent Effects on Binding: The benzyl group in Compound 1 () enhances β1i subunit inhibition (Ki = 0.12 µM) through π-π stacking with Phe31 and hydrophobic interactions. Cyclohexyl (Compound 3, ) reduces selectivity due to weaker interactions with Lys33, highlighting the importance of aromatic substituents.
  • Hydrophilic vs. Hydrophobic Linkers :

    • The hydroxypropyl linker in the target compound introduces a polar group absent in analogs like Compound 1, which could enhance aqueous solubility but may require optimization for membrane permeability.
  • Heterocyclic Variations: Replacement of 2-oxopyridinone with oxobenzooxazolyl () reduces hydrogen-bonding capacity, correlating with lower activity (18% conversion rate).

Binding Stability and Molecular Dynamics (MD) Insights

Evidence from MD simulations () reveals critical factors influencing β1i subunit inhibition:

  • Ligand Entry and Pose Stability : Compounds with flexible linkers (e.g., hydroxypropyl) may adopt multiple binding poses, but rigid aromatic groups (e.g., benzyl) stabilize interactions.
  • Free Energy Calculations : Compound 1 exhibits the lowest free energy (-42.3 kcal/mol), aligning with its high potency. The target compound’s phenylthio group may achieve moderate stability (-35 to -40 kcal/mol range estimated) due to weaker π-π interactions.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylthio)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. A common approach starts with functionalizing the pyridinone moiety (2-oxopyridin-1(2H)-yl group) through alkylation or hydroxylation, followed by introducing the phenylthio group via thiol-ene coupling or nucleophilic aromatic substitution. Key parameters include:

  • Reagent selection : Organolithium reagents or Grignard agents for alkyl chain elongation .
  • Protecting groups : Use of tert-butyl or benzyl groups to prevent undesired side reactions at the hydroxypropyl moiety .
  • Temperature control : Reactions involving sensitive intermediates (e.g., thioethers) require low temperatures (−20°C to 0°C) to minimize decomposition .
    Yield optimization relies on iterative purification (e.g., column chromatography) and real-time monitoring via thin-layer chromatography (TLC).

Advanced: How can computational methods predict the interaction of this compound with enzymatic targets like p38 MAP kinase?

Density functional theory (DFT) and molecular docking simulations are critical for modeling binding interactions. For example:

  • Molecular docking : Align the compound’s 2-oxopyridin-1(2H)-yl group with the ATP-binding pocket of p38 MAP kinase, leveraging structural analogs from patented inhibitors .
  • DFT calculations : Analyze electron distribution in the phenylthio group to assess its role in π-π stacking or hydrophobic interactions .
    Experimental validation involves:
  • Surface plasmon resonance (SPR) to measure binding kinetics.
  • Kinase inhibition assays using recombinant enzymes and ATP-competitive substrates .

Basic: Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) :
    • 1H and 13C NMR : Confirm the presence of the hydroxypropyl chain (δ ~3.5–4.5 ppm for hydroxyl protons) and aromatic protons from the phenylthio group (δ ~7.2–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyridinone region .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can researchers address discrepancies between observed and theoretical spectral data during structural elucidation?

  • Isotopic labeling : Introduce deuterated analogs to track unexpected proton environments in NMR .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., hydroxypropyl configuration) .
  • Dynamic NMR experiments : Investigate conformational flexibility causing signal broadening .

Basic: What are the documented physical properties of this compound, and how are they determined experimentally?

  • Melting point : Determined via differential scanning calorimetry (DSC) or capillary methods.
  • Solubility : Tested in DMSO, water, and ethanol using gravimetric analysis .
  • LogP (octanol-water) : Measured via shake-flask method to assess hydrophobicity .

Advanced: How does the phenylthio group influence stability under varying pH conditions?

  • pH stability studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. The phenylthio group’s electron-withdrawing nature increases susceptibility to oxidation at neutral-to-alkaline pH .
  • Radical scavenger assays : Add antioxidants (e.g., BHT) to mitigate thiyl radical formation .

Advanced: What functional group modifications are proposed to enhance target selectivity in SAR studies?

  • Pyridinone ring substitution : Introduce electron-donating groups (e.g., -OCH3) to improve hydrogen bonding with kinase active sites .
  • Phenylthio replacement : Replace sulfur with sulfone (-SO2-) to enhance metabolic stability without sacrificing binding affinity .
  • Hydroxypropyl chain elongation : Extend the chain to improve solubility via increased hydrogen bonding with solvent .

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